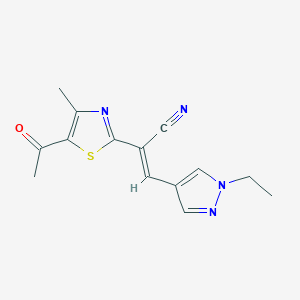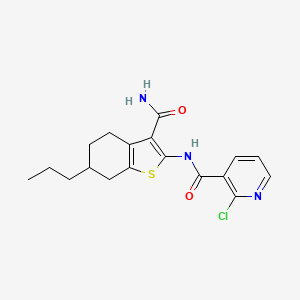
(2E)-2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-2-(1-ETHYL-1H-PYRAZOL-4-YL)-1-ETHENYL CYANIDE is a complex organic compound featuring a thiazole ring, a pyrazole ring, and a cyano group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-2-(1-ETHYL-1H-PYRAZOL-4-YL)-1-ETHENYL CYANIDE typically involves multi-step organic reactions The process begins with the preparation of the thiazole and pyrazole intermediates, followed by their coupling through a vinylation reaction
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency and efficiency.
化学反応の分析
Types of Reactions
(E)-1-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-2-(1-ETHYL-1H-PYRAZOL-4-YL)-1-ETHENYL CYANIDE undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The acetyl and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
(E)-1-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-2-(1-ETHYL-1H-PYRAZOL-4-YL)-1-ETHENYL CYANIDE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
作用機序
The mechanism by which (E)-1-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-2-(1-ETHYL-1H-PYRAZOL-4-YL)-1-ETHENYL CYANIDE exerts its effects involves interaction with specific molecular targets. The thiazole and pyrazole rings can bind to enzymes or receptors, modulating their activity. The cyano group may participate in hydrogen bonding or electrostatic interactions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
2-Thiophenemethylamine: Contains a thiophene ring and an amine group, used in similar synthetic applications.
1-Thiophen-2-yl-ethylamine: Features a thiophene ring and an ethylamine group, used in the synthesis of bioactive molecules.
3-Aminothiophene-2-carboxamide: Contains an aminothiophene ring and a carboxamide group, used in medicinal chemistry.
Uniqueness
(E)-1-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-2-(1-ETHYL-1H-PYRAZOL-4-YL)-1-ETHENYL CYANIDE is unique due to its combination of thiazole and pyrazole rings with a cyano group, providing a versatile scaffold for the development of novel compounds with diverse biological and chemical properties.
特性
分子式 |
C14H14N4OS |
|---|---|
分子量 |
286.35 g/mol |
IUPAC名 |
(E)-2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(1-ethylpyrazol-4-yl)prop-2-enenitrile |
InChI |
InChI=1S/C14H14N4OS/c1-4-18-8-11(7-16-18)5-12(6-15)14-17-9(2)13(20-14)10(3)19/h5,7-8H,4H2,1-3H3/b12-5+ |
InChIキー |
RSPBTOSAYYBXML-LFYBBSHMSA-N |
異性体SMILES |
CCN1C=C(C=N1)/C=C(\C#N)/C2=NC(=C(S2)C(=O)C)C |
正規SMILES |
CCN1C=C(C=N1)C=C(C#N)C2=NC(=C(S2)C(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14926941.png)
![methyl 5-[[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]methyl]furan-2-carboxylate](/img/structure/B14926944.png)

![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926947.png)
![3,5-bis(4-bromophenyl)-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B14926953.png)
![2-[4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B14926964.png)
![4-methyl-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B14926980.png)
![N-(4-bromophenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926993.png)
![methyl 4-{[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B14926998.png)
![1-benzyl-6-cyclopropyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927005.png)
![4-chloro-1-[(4-chlorophenyl)methyl]-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole](/img/structure/B14927019.png)



